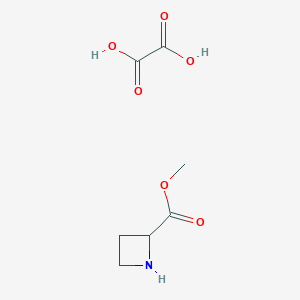

Azetidine-2-carboxylic acid methyl ester oxalate

Übersicht

Beschreibung

Azetidine-2-carboxylic acid methyl ester oxalate is a chemical compound with the molecular formula C7H11NO6 It is a derivative of azetidine, a four-membered heterocyclic compound containing nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azetidine-2-carboxylic acid methyl ester oxalate typically involves the esterification of azetidine-2-carboxylic acid with methanol in the presence of an acid catalyst. The resulting methyl ester is then reacted with oxalic acid to form the oxalate salt. The reaction conditions often include refluxing the mixture to ensure complete esterification and salt formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Azetidine-2-carboxylic acid methyl ester oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Azetidine-2-carboxylic acid methyl ester oxalate serves as a crucial building block in the synthesis of pharmaceuticals. Its structural similarity to L-proline allows it to act as an analog in drug design, particularly for neurological disorders.

Key Findings:

- Drug Synthesis : Utilized in developing drugs targeting neurological conditions, enhancing the efficacy of treatments .

- Proline Analog : Its resemblance to L-proline enables it to influence protein folding and stability, which is vital for therapeutic interventions.

Biochemical Research

In biochemical studies, this compound is employed to explore amino acid metabolism and protein synthesis.

Research Insights:

- Protein Interactions : Studies indicate that this compound can affect enzymatic processes by substituting for L-proline in polypeptide chains, impacting protein behavior and function.

- Cellular Processes : It aids researchers in understanding cellular mechanisms better, particularly in the context of amino acid metabolism .

Organic Synthesis

The compound plays a significant role as an intermediate in organic synthesis, allowing chemists to create more complex molecules efficiently.

Applications:

- Synthesis Pathways : Azetidine derivatives are used in various synthetic pathways due to their reactive functional groups, facilitating the formation of diverse chemical entities.

- Complex Molecules : Its utility in synthesizing complex molecules underscores its importance in organic chemistry .

Material Science

This compound finds applications in developing materials with specific properties.

Material Applications:

- Polymers : It is utilized in creating polymers that enhance the performance of various products, contributing to advancements in material science .

Analytical Chemistry

In analytical chemistry, this compound is employed for detecting and quantifying amino acids, aiding quality control and research applications.

Analytical Uses:

- Quality Control : Used in methods for amino acid detection, ensuring the integrity of biochemical products .

Comparative Analysis Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological disorders | Enhances drug efficacy |

| Biochemical Research | Studies on protein interactions and amino acid metabolism | Improves understanding of cellular processes |

| Organic Synthesis | Intermediate for synthesizing complex molecules | Facilitates diverse chemical synthesis |

| Material Science | Development of polymers with enhanced properties | Advances material performance |

| Analytical Chemistry | Detection and quantification of amino acids | Aids in quality control and research |

Case Studies

- Pharmaceutical Research : A study demonstrated that azetidine derivatives could inhibit enzymes involved in neurodegenerative diseases. This highlights their potential as drug candidates.

- Protein Folding Studies : Research indicated that substituting L-proline with this compound significantly affected the folding stability of certain proteins, providing insights into therapeutic design strategies.

- Organic Synthesis Innovations : Recent developments showcased new synthetic routes employing this compound to create novel azetidine derivatives that exhibit promising biological activities .

Wirkmechanismus

The mechanism of action of azetidine-2-carboxylic acid methyl ester oxalate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biomolecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine-2-carboxylic acid: A closely related compound with similar structural features but without the methyl ester and oxalate groups.

L-Azetidine-2-carboxylic acid: An analog of L-proline that inhibits collagen synthesis and has anti-angiogenic properties.

Pyrrolidine: A five-membered ring analog with different chemical properties and reactivity.

Uniqueness

Its four-membered ring structure also imparts significant ring strain, influencing its reactivity compared to similar compounds .

Biologische Aktivität

Azetidine-2-carboxylic acid methyl ester oxalate (ACME) is a derivative of azetidine-2-carboxylic acid (Aze), which has garnered attention due to its biological activities, particularly in the context of neurotoxicity and potential therapeutic applications. This article reviews the biological activity of ACME, focusing on its effects on cellular mechanisms, toxicity, and implications for neurological disorders.

Chemical Structure and Properties

- Molecular Formula : CHNO·CHO

- Molecular Weight : 205.17 g/mol

- CAS Number : 1260641-42-6

ACME is characterized by its azetidine ring structure, which plays a crucial role in its biological interactions. The presence of the carboxylic acid functionality is essential for its activity, influencing its interaction with biological systems .

1. Neurotoxicity and Oligodendrocyte Dysfunction

Research indicates that Aze can be misincorporated in place of proline in myelin basic protein (MBP), leading to significant neurological effects. In animal models, administration of Aze has resulted in oligodendrocyte nucleomegaly, apoptosis, and alterations resembling those found in multiple sclerosis (MS) . The following table summarizes the observed effects:

| Biological Effect | Description |

|---|---|

| Oligodendrocyte Nucleomegaly | Increased size and altered morphology of oligodendrocytes |

| Apoptosis | Dose-dependent cell death in oligodendrocytes |

| Endoplasmic Reticulum Stress | Activation of unfolded protein response (UPR) pathways |

| Pro-inflammatory Response | Increased expression of inflammatory markers such as IL-6 and AIF1 |

2. Cell Viability and Inflammatory Response

Studies have shown that ACME exposure leads to increased nitric oxide release and altered cell viability in microglial cells, indicating a pro-inflammatory response. The impact on cell viability is dose-dependent, with higher concentrations leading to significant reductions in survival rates .

Case Study: Oligodendrogliopathy Induction

In a controlled study involving CD1 mice, oral administration of Aze at doses of 600 mg/kg resulted in clinical signs similar to those observed in MBP-mutant mice. Pathological analyses revealed:

- Myelin blistering

- Nuclear translocation of UPR/pro-inflammatory markers

- Microglial activation without leukocyte infiltration

These findings suggest that ACME's mechanism may involve chronic UPR activation leading to neurodegeneration and demyelination, akin to pathological changes seen in MS patients .

Implications for Therapeutic Applications

Given its biological activity, ACME may hold potential for therapeutic applications, particularly in neurodegenerative diseases where oligodendrocyte function is compromised. However, its toxicity profile necessitates careful consideration before any clinical application.

Eigenschaften

IUPAC Name |

methyl azetidine-2-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.C2H2O4/c1-8-5(7)4-2-3-6-4;3-1(4)2(5)6/h4,6H,2-3H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOWSFUCOCQTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.